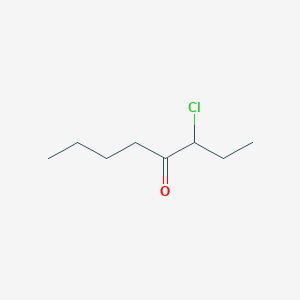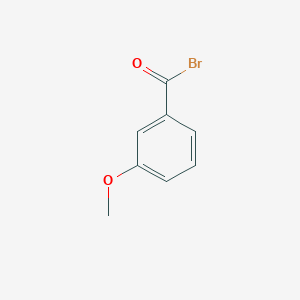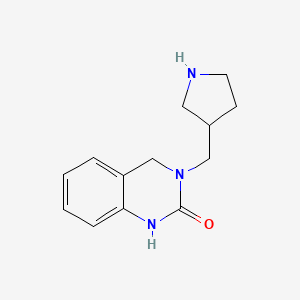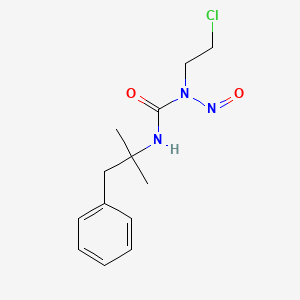
1-(2-Chloroethyl)-3-(alpha,alpha-dimethylphenethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea typically involves the reaction of a chloroethylamine with a nitrosating agent under controlled conditions. The reaction may proceed as follows:
Starting Materials: 2-chloroethylamine and 1,1-dimethyl-2-phenylethylamine.
Reaction: The amines are reacted with a nitrosating agent such as sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosourea compound.
Conditions: The reaction is usually carried out at low temperatures to prevent decomposition of the nitrosourea.
Industrial Production Methods
Industrial production of nitrosoureas often involves similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the final product, as nitrosoureas can be sensitive to heat and light.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea can undergo several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and proteins, leading to cross-linking and inhibition of cellular processes.
Hydrolysis: In aqueous environments, the compound can hydrolyze to form various by-products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions (pH 7.4, 37°C).
Hydrolysis: Can occur in the presence of water or aqueous buffers.
Oxidation/Reduction: May require specific oxidizing or reducing agents.
Major Products Formed
Alkylation: Cross-linked DNA or proteins.
Hydrolysis: Various by-products, including amines and alcohols.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA-alkylating properties.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The primary mechanism of action of N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This ultimately results in cell death, making it effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy.
Lomustine (CCNU): Similar to carmustine but with different pharmacokinetics.
Semustine (MeCCNU): A methylated derivative of carmustine.
Uniqueness
N-(2-chloroethyl)-N’-(1,1-dimethyl-2-phenylethyl)-N-nitrosourea is unique due to its specific chemical structure, which may confer different pharmacological properties compared to other nitrosoureas. Its unique substituents may affect its stability, reactivity, and interactions with biological targets.
Properties
CAS No. |
33021-93-1 |
|---|---|
Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-methyl-1-phenylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,10-11-6-4-3-5-7-11)15-12(18)17(16-19)9-8-14/h3-7H,8-10H2,1-2H3,(H,15,18) |
InChI Key |
HNFHQWTYUXBRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


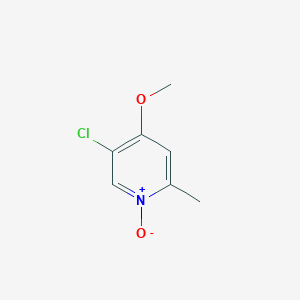

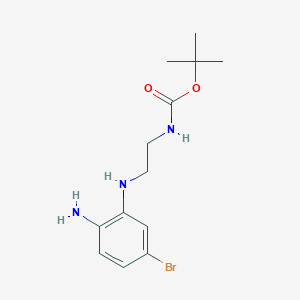
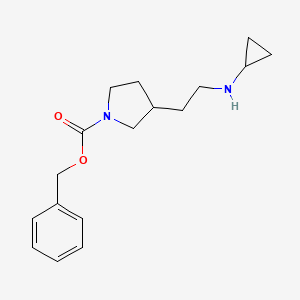
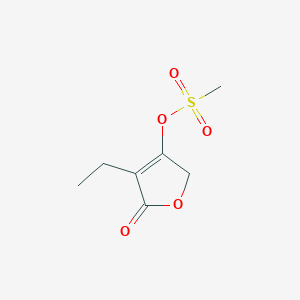
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
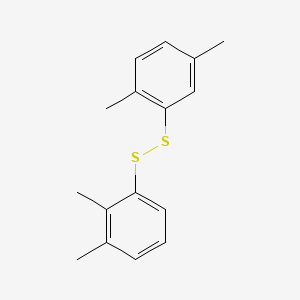
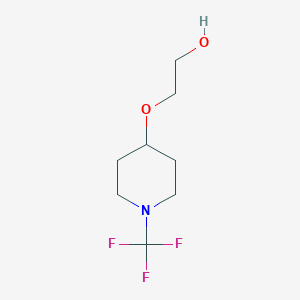
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
